AZD5153 - 1869912-39-9

AZD5153

Catalog Number: EVT-260471
CAS Number: 1869912-39-9
Molecular Formula: C25H33N7O3
Molecular Weight: 479.585
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one, more commonly known as AZD5153, is a potent and selective bromodomain and extra-terminal domain (BET) inhibitor. [, ] This compound exhibits a unique bivalent binding mode, allowing it to simultaneously engage both bromodomains of the BET protein BRD4. [, ] This bivalent binding property distinguishes AZD5153 from previously described monovalent BET inhibitors and translates to enhanced cellular and antitumor activity. [, ] Researchers primarily utilize AZD5153 as a tool to investigate the biological functions of BRD4 and its role in various cellular processes, including gene expression, DNA replication, and DNA damage response. [, ]

Synthesis Analysis

The synthesis of AZD5153 is described in detail in the paper "Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)." [] The synthetic route involves a multi-step process starting from commercially available materials. Key steps include a Suzuki coupling reaction to assemble the core structure and a final chiral separation to obtain the desired enantiomer, (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one.

Molecular Structure Analysis

AZD5153 possesses a characteristic bivalent structure, composed of two triazolopyridazine moieties linked by a flexible linker. [, ] These triazolopyridazine units mimic acetylated lysine residues and interact with the bromodomains of BRD4. [, ] The (3R) configuration of the chiral center within the linker region is crucial for optimal binding affinity and selectivity towards BRD4.

Mechanism of Action

AZD5153 exerts its biological effects by selectively binding to the bromodomains of BRD4, disrupting its interaction with acetylated lysine residues on histones. [, , ] This disruption prevents BRD4 from associating with chromatin, consequently inhibiting the transcription of downstream target genes involved in various cellular processes. [, , ] These downstream targets often include oncogenes such as MYC, CDK genes, cyclin-D1, BCL2, and MCL-1, which are frequently dysregulated in cancer cells. [, , , ]

Physical and Chemical Properties Analysis

The physicochemical properties of AZD5153, while not extensively discussed in the provided literature, are crucial for its biological activity and pharmacokinetic profile. [] The compound's bivalent structure and the nature of its chemical moieties contribute to its high affinity and selectivity for BRD4. [] These structural features also influence its solubility, membrane permeability, and metabolic stability, ultimately impacting its distribution and efficacy in biological systems.

Applications
  • Cancer Research: AZD5153 has demonstrated significant antitumor activity in various preclinical models of hematological malignancies, including acute myeloid leukemia (AML), multiple myeloma (MM), and diffuse large B-cell lymphoma (DLBCL). [, , ] The compound has also shown activity against solid tumors such as prostate cancer, hepatocellular carcinoma, colorectal cancer, and osteosarcoma. [, , , , , , ] Researchers are exploring AZD5153's potential as a single agent and in combination therapies with other anticancer drugs like PARP inhibitors, BTK inhibitors, and immune checkpoint inhibitors. [, , , , , , ]

  • Immunology Research: AZD5153 has been investigated for its potential to modulate immune responses in the context of cancer immunotherapy. Studies have shown that AZD5153 can enhance antitumor immunity by reprogramming tumor-associated macrophages from an M2 to an M1-like phenotype. [] This phenotypic switch leads to increased production of pro-inflammatory cytokines and enhances the activation of CD8+ cytotoxic T lymphocytes. [] These findings suggest that AZD5153 could potentially be used to enhance the efficacy of immune checkpoint inhibitors in cancer treatment. []

  • Epigenetics Research: As a potent and selective BET inhibitor, AZD5153 is a valuable tool for studying the role of BRD4 in regulating gene expression and chromatin remodeling. [, , ] Researchers use AZD5153 to dissect the complex interplay between BRD4 and other epigenetic regulators and how these interactions contribute to various biological processes, including development, differentiation, and disease pathogenesis. [, , ]

Future Directions
  • Biomarker Development: Identifying reliable biomarkers that can predict response to AZD5153 treatment will be essential for patient selection and personalized therapy. []

  • Combination Therapies: Investigating the synergistic potential of AZD5153 with other anticancer agents, particularly those targeting complementary pathways, holds significant promise for improving treatment outcomes. [, , , , , , ]

  • Mechanism-Based Resistance: Understanding the mechanisms underlying acquired resistance to AZD5153 will be crucial for developing strategies to overcome treatment resistance and improve long-term efficacy. [, ]

  • Expanding Applications: Exploring the therapeutic potential of AZD5153 in other disease areas beyond cancer, such as inflammatory and autoimmune disorders, is an area of active research. [, ]

JQ1(+)

  • Compound Description: JQ1(+) is a first-generation, pan-BET bromodomain inhibitor. [] It binds to the bromodomains of BET proteins, including BRD2, BRD3, and BRD4, and disrupts their interaction with acetylated lysine residues on histones. []

PLX51107

  • Compound Description: PLX51107 is a BET inhibitor that induces apoptosis in chronic lymphocytic leukemia (CLL) cells. [] It works by blocking the transcription of key oncogenes through the displacement of BRDs and other epigenetic modifiers from chromatin. []
  • Relevance: Both PLX51107 and AZD5153 are BET inhibitors that demonstrate preclinical activity against hematologic malignancies. [] They exhibit synergistic effects with venetoclax, a BCL2 inhibitor, suggesting a potential role in combination therapies for CLL treatment. []

Venetoclax

  • Compound Description: Venetoclax is a selective BCL2 inhibitor that has shown significant clinical benefit in chronic lymphocytic leukemia (CLL). [] It induces apoptosis by binding to BCL2, a protein that inhibits cell death. []
  • Relevance: Venetoclax displays synergistic activity when combined with BET inhibitors like AZD5153 in preclinical models of CLL. [] This synergy is thought to be partly due to the modulation of BCL-2 family member proteins, such as BCL2 and MCL-1, following BET inhibition. []

Ibrutinib

  • Compound Description: Ibrutinib is a Bruton's tyrosine kinase (BTK) inhibitor that is clinically used for treating chronic lymphocytic leukemia (CLL). [] It interferes with B-cell receptor signaling, leading to decreased CLL cell survival and proliferation. []

OTX-015

  • Compound Description: OTX-015 is another BET inhibitor that, similar to AZD5153, affects cell growth, PARP cleavage, and the DNA damage repair network in osteosarcoma cells. []
  • Relevance: Both OTX-015 and AZD5153 are BET inhibitors that demonstrate potential as therapeutic agents in osteosarcoma, particularly in combination with other salvage therapy drugs like topotecan. [] Their mechanism of action involves inducing replication stress and DNA damage, leading to enhanced cell death. []

Abemaciclib & Palbociclib

  • Compound Description: Abemaciclib and palbociclib are CDK4/6 inhibitors that regulate the cell cycle and are used as therapeutic agents in certain cancers, including osteosarcoma. []
  • Relevance: Both abemaciclib and palbociclib, similar to AZD5153, are being investigated as potential therapeutic agents for osteosarcoma, particularly in combination with BET inhibitors. [] Their combination with BET inhibitors like AZD5153 has shown potential in preclinical studies for enhancing anti-tumorigenic effects regardless of RB status in osteosarcoma. []

CPI-203

    Dinaciclib

    • Compound Description: Dinaciclib is a potent cyclin-dependent kinase (CDK) inhibitor that induces cell cycle arrest and apoptosis in various cancer cells, including leukemia. []
    • Relevance: Dinaciclib serves as a comparator compound in leukemia studies to assess the efficacy of BET degraders and inhibitors like AZD5153. [] While both dinaciclib and BET inhibitors impact leukemia cell viability and tumor growth, their mechanisms of action differ. Dinaciclib directly inhibits CDKs, while BET inhibitors primarily target BET bromodomains, affecting transcriptional regulation. []

    CFT-743

    • Compound Description: CFT-743 is a potent and selective BET degrader that utilizes the cereblon (CRBN) E3 ubiquitin ligase system to induce degradation of BET proteins. []

    ARV-825

    • Compound Description: ARV-825 is a proteolysis targeting chimera (PROTAC) degrader that targets BET proteins for degradation, particularly BRD4. [, ] It induces cell death in osteosarcoma cell lines. []

    BIC1

    • Compound Description: BIC1 is a selective inhibitor of the BET bromodomain protein BRD2. []
    • Relevance: BIC1 and AZD5153 target different BET proteins and exhibit varying selectivity profiles. [] BIC1 selectively inhibits BRD2, while AZD5153 primarily targets BRD4. This difference in target specificity likely results in distinct downstream effects and potential applications in treating fibrosis. []

    I-BET151

    • Compound Description: I-BET151 is a pan-BET inhibitor that targets BRD2, BRD3, and BRD4. [, , ] It reduces cell proliferation and metabolic activity in B-cell lymphoma cell lines in a dose- and time-dependent manner. []

    AZD5991

    • Compound Description: AZD5991 is a selective inhibitor of MCL1, an anti-apoptotic protein belonging to the BCL-2 family. []
    • Relevance: AZD5991 targets MCL1, a key anti-apoptotic protein. [] Conversely, AZD5153 targets BET bromodomains, indirectly impacting MCL1 expression levels through transcriptional regulation. [] This combination strategy aims to enhance apoptosis by both directly inhibiting MCL1 and disrupting its transcriptional regulation via BET inhibition, leading to improved therapeutic efficacy in AML. []

    AZD2811

    • Compound Description: AZD2811 is a potent and selective inhibitor of AURKB, a serine/threonine kinase that plays a crucial role in mitotic progression. []
    • Relevance: AZD2811 targets AURKB, a key regulator of cell division. [] In contrast, AZD5153 targets BET bromodomains, affecting gene expression programs involved in cell cycle regulation and other cellular processes. [] The rationale for combining these agents is to disrupt multiple pathways essential for cancer cell survival and proliferation, leading to enhanced antitumor effects in AML. []

    Olaparib

    • Compound Description: Olaparib is a potent PARP inhibitor that interferes with DNA repair mechanisms, particularly in cells with deficiencies in homologous recombination repair. [, ]
    • Relevance: While both Olaparib and AZD5153 demonstrate anti-cancer activity in ovarian cancer models, their mechanisms of action differ. [] Olaparib primarily inhibits PARP, a DNA repair enzyme, while AZD5153 targets BET bromodomains, disrupting transcriptional regulation and potentially impacting DNA repair pathways indirectly. []

    Romidepsin

    • Compound Description: Romidepsin is a histone deacetylase (HDAC) inhibitor that inhibits the activity of HDACs, enzymes involved in regulating gene expression by modifying histone proteins. []
    • Relevance: Both romidepsin and AZD5153 are being investigated for their potential therapeutic benefit in NUT carcinoma. [] They modulate gene expression, although through different mechanisms. Romidepsin inhibits HDACs, while AZD5153 targets BET bromodomains, disrupting their interaction with acetylated histones. []

    Panobinostat

    • Compound Description: Panobinostat is a pan-HDAC inhibitor that demonstrates promising efficacy against NUT carcinoma cells. [] It inhibits the activity of multiple HDAC isoforms, affecting gene expression regulation. []
    • Relevance: Both panobinostat and AZD5153 are being explored as potential treatments for NUT carcinoma, and they both impact gene expression, although through different mechanisms. [] Panobinostat inhibits HDACs, leading to increased histone acetylation, while AZD5153 targets BET bromodomains, affecting their binding to acetylated histones. []

    CUDC-907

    • Compound Description: CUDC-907 is a dual inhibitor that targets both HDACs and PI3K, a key signaling pathway involved in cell growth and proliferation. [] CUDC-907 shows remarkable potency against NUT carcinoma cells. []
    • Relevance: Both CUDC-907 and AZD5153 are being investigated as potential therapeutic options for NUT carcinoma. [] They exert their effects through different mechanisms. CUDC-907 inhibits HDACs and PI3K, while AZD5153 specifically targets BET bromodomains. []

    Properties

    CAS Number

    1869912-39-9

    Product Name

    (3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One

    IUPAC Name

    (3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one

    Molecular Formula

    C25H33N7O3

    Molecular Weight

    479.585

    InChI

    InChI=1S/C25H33N7O3/c1-18-24(33)29(2)14-15-30(18)16-17-35-21-6-4-19(5-7-21)20-10-12-31(13-11-20)23-9-8-22-26-27-25(34-3)32(22)28-23/h4-9,18,20H,10-17H2,1-3H3/t18-/m1/s1

    InChI Key

    RSMYFSPOTCDHHJ-GOSISDBHSA-N

    SMILES

    CC1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C

    Solubility

    Soluble in DMSO

    Synonyms

    AZD5153; AZD-5153; AZD 5153.

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.